molecular formula C11H15ClN2O B7019790 N-(3-chloro-2-methylpyridin-4-yl)-2,2-dimethylpropanamide

N-(3-chloro-2-methylpyridin-4-yl)-2,2-dimethylpropanamide

Cat. No.: B7019790
M. Wt: 226.70 g/mol
InChI Key: VDWVXOQTQLZDOT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylpyridin-4-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 3-position and a methyl group at the 2-position Additionally, it contains a 2,2-dimethylpropanamide moiety attached to the 4-position of the pyridine ring

Properties

IUPAC Name

N-(3-chloro-2-methylpyridin-4-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7-9(12)8(5-6-13-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWVXOQTQLZDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylpyridin-4-yl)-2,2-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methylpyridine.

    Amidation Reaction: The 3-chloro-2-methylpyridine is then subjected to an amidation reaction with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylpyridin-4-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group on the pyridine ring.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation: Products include oxidized pyridine derivatives.

    Reduction: Products include reduced pyridine derivatives.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-chloro-2-methylpyridin-4-yl)-2,2-dimethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Material Science: The compound is used in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylpyridin-4-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylpyridin-4-yl)acetamide: Similar structure but with an acetamide group instead of a 2,2-dimethylpropanamide group.

    3-chloro-2-methylpyridine: Lacks the amide moiety, serving as a precursor in the synthesis of the target compound.

    N-(3-chloro-4-pyridyl)acetamide: Similar structure but with different substitution patterns on the pyridine ring.

Uniqueness

N-(3-chloro-2-methylpyridin-4-yl)-2,2-dimethylpropanamide is unique due to the presence of the 2,2-dimethylpropanamide group, which imparts specific steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

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